molecular formula C14H16BrNO2 B8162484 (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone

(3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B8162484
M. Wt: 310.19 g/mol
InChI Key: ZWLVAIBUTQCCNU-UHFFFAOYSA-N
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Description

    Starting Material: (4-Bromophenoxy)methylazetidine

    Reaction: Acylation with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

    Product: (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenoxy derivatives

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for catalysis.

Biology and Medicine:

    Pharmacophore Development: The compound’s unique structure makes it a candidate for developing new pharmacophores with potential therapeutic applications.

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its azetidine ring.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate:

      Starting Material: 4-Bromophenol

      Reaction: Alkylation with a suitable alkyl halide (e.g., chloromethyl ether) under basic conditions (e.g., potassium carbonate in acetone).

      Product: 4-Bromophenoxymethyl ether

  • Azetidine Ring Formation:

      Starting Material: 4-Bromophenoxymethyl ether

      Reaction: Nucleophilic substitution with azetidine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide).

      Product: (4-Bromophenoxy)methylazetidine

Mechanism of Action

The mechanism of action of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and bromophenoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3-((4-Chlorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
  • (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
  • (3-((4-Methylphenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone

Comparison:

  • Uniqueness: The presence of the bromine atom in (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to its chloro, fluoro, and methyl analogs.
  • Reactivity: The bromine atom can participate in a wider range of substitution reactions, offering greater versatility in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-[(4-bromophenoxy)methyl]azetidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-12-3-5-13(6-4-12)18-9-10-7-16(8-10)14(17)11-1-2-11/h3-6,10-11H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLVAIBUTQCCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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